1,18-Octadecanediol
Overview
Description
1,18-Octadecanediol is a long-chain diol that has been isolated from natural sources such as Spanish broom (Spartium junceum L.). It is a compound that is retained tenaciously by adsorbents during chromatographic separation and can be purified using hot ethanol extraction. The compound has a melting point of 99°C and its molecular formula is C18H38O2. It has been synthesized by the reduction of diethyl octadecan-1:18-dioate with lithium aluminium hydride, and its identity has been confirmed through comparison with the natural diol and by oxidation to octadecan-1:18-dioic acid .
Synthesis Analysis
The synthesis of 1,18-Octadecanediol involves the reduction of diethyl octadecan-1:18-dioate using lithium aluminium hydride. This method has been used to confirm the structure of the naturally occurring diol by comparing the synthetic version with the natural one. The synthesis process is indicative of the compound's stability and reactivity, which is further confirmed by its ability to be oxidized to octadecan-1:18-dioic acid .
Molecular Structure Analysis
The molecular structure of 1,18-Octadecanediol, as determined by its synthesis and subsequent analysis, consists of a long hydrocarbon chain with hydroxyl groups at each end. This structure is confirmed by the compound's physical properties, such as its melting point, and by spectroscopic methods. The presence of two hydroxyl groups makes it a versatile molecule for further chemical reactions .
Chemical Reactions Analysis
1,18-Octadecanediol can undergo various chemical reactions due to the presence of its hydroxyl groups. For instance, its oxidation with chromic acid to form octadecan-1:18-dioic acid demonstrates its reactivity. Additionally, it can be used to synthesize other compounds, such as copolyesters, by polyaddition with dicarboxylic acid, indicating its potential in polymer chemistry .
Physical and Chemical Properties Analysis
The physical properties of 1,18-Octadecanediol, such as its melting point of 99°C, reflect its molecular structure. Its chemical properties, including reactivity towards oxidation and utility in synthesizing copolyesters, suggest that it has significant potential in materials science. The copolyesters derived from it exhibit a range of tensile strengths and elongations at break, as well as enhanced biodegradability, which is evaluated through enzymatic hydrolysis and soil burial tests .
Scientific Research Applications
Mercury Detection
- Application : 1-Octadecanethiol, a compound related to 1,18-Octadecanediol, has been used to modify graphene surfaces. This modification enhances graphene's ability to detect heavy metals like mercury in environmental samples.
- Source : Zhang, Tao et al. (2010). "Self-assembled 1-octadecanethiol monolayers on graphene for mercury detection." Nano letters. Consensus Paper Details.
Biobased Polyesters
- Application : 1,18-Octadecanediol has been utilized in the synthesis of biobased polyesters. These polyesters have been created using omega-carboxy fatty acid monomers, showing potential for sustainable material production.
- Source : Yang, Yixin et al. (2010). "Two-step biocatalytic route to biobased functional polyesters from omega-carboxy fatty acids and diols." Biomacromolecules. Consensus Paper Details.
Chemical Synthesis
- Application : The synthesis of 1,18-Octadecanediol and related compounds has significant implications in chemical research, facilitating the study of various organic reactions and molecular structures.
- Source : Ahmad, M. et al. (1980). "Reaction of Hydrogen Bromide with Long Chain 1,2‐Diols." Fett-lipid. Consensus Paper Details.
Interaction with Nanoporous Materials
- Application : Studies have explored how molecules like octadecanethiol interact with nanoporous materials, offering insights into surface chemistry and material science applications.
- Source : Bisio, F. et al. (2011). "Interaction of alkanethiols with nanoporous cluster-assembled Au films." Langmuir. Consensus Paper Details.
Biosensors and Analytical Chemistry
- Application : Octadecanethiol-based self-assembled monolayers have been used in developing biosensors, particularly for detecting substances like cholesterol using surface plasmon resonance techniques.
- Source : Arya, S. et al. (2006). "Application of octadecanethiol self-assembled monolayer to cholesterol biosensor based on surface plasmon resonance technique." Talanta. Consensus Paper Details.
Energy Storage
- Application : 1,18-Octadecanediol and similar compounds are involved in research for thermal energy storage, particularly in the development of microencapsulated phase change materials.
- Source : Tang, Xiaofen et al. (2014). "Fabrication and characterization of microencapsulated phase change material with low supercooling for thermal energy storage." Energy. Consensus Paper Details.
Safety And Hazards
When handling 1,18-Octadecanediol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
octadecane-1,18-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFSCNUZAYHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCO)CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334385 | |
Record name | 1,18-Octadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,18-Octadecanediol | |
CAS RN |
3155-43-9 | |
Record name | 1,18-Octadecanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,18-Octadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,18-OCTADECANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST454BM3B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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